molecular formula C17H22FN3O5S B2411778 N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-11-3

N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2411778
M. Wt: 399.44
InChI Key: QBLDPKIZNVBROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H22FN3O5S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photostability and Reactivity

Research on ciprofloxacin, which shares the cyclopropyl and fluoro-phenyl components, shows its photostability and reactivity under various conditions, indicating potential applications in understanding the photochemical behavior of related compounds in aquatic environments or during pharmaceutical development (Mella, Fasani, & Albini, 2001).

Antiandrogen Activity

The synthesis and structural analysis of compounds with sulfonyl groups have led to the discovery of potent antiandrogens, suggesting applications in the treatment of androgen-responsive diseases. This highlights the therapeutic potential of structurally similar compounds in medicine (Tucker, Crook, & Chesterson, 1988).

Antibacterial Agents

Derivatives of naphthyridine-3-carboxylic acids, featuring cyclopropyl and sulfinyl/sulfonyl groups, have been explored as antibacterial agents, indicating the role of such structures in developing new antibiotics (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

COX-2 Inhibition

The design and synthesis of benzenesulfonamide derivatives with specific substitutions demonstrated selective inhibition of the COX-2 enzyme, suggesting applications in anti-inflammatory and pain management therapies (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Chemotherapy Sensitization

Selective inhibition of ALDH3A1 by benzimidazole analogues, including compounds with sulfonyl groups, has shown to increase chemosensitivity in cancer cells, indicating potential applications in enhancing the efficacy of chemotherapy (Parajuli, Fishel, & Hurley, 2014).

Insecticidal Activity

The novel insecticide flubendiamide, with sulfonylalkyl and fluorophenyl groups, demonstrated strong activity against lepidopterous pests, indicating potential applications in agricultural pest management (Tohnishi et al., 2005).

properties

IUPAC Name

N'-cyclopropyl-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O5S/c1-11-9-12(18)3-6-14(11)27(24,25)21-7-2-8-26-15(21)10-19-16(22)17(23)20-13-4-5-13/h3,6,9,13,15H,2,4-5,7-8,10H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLDPKIZNVBROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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